molecular formula C16H15N3O4 B12859889 Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B12859889
M. Wt: 313.31 g/mol
InChI Key: BVWWECZLAGSPJQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolidine/pyrrolidone derivative featuring a rigid octahydropyrrolo[3,4-c]pyrrole core. This compound belongs to a class of highly functionalized heterocycles with applications in medicinal chemistry and materials science. Below, we present a detailed comparison with structurally similar compounds.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)-5-methyl-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C16H15N3O4/c1-19-14(20)10-11(15(19)21)13(16(22)23-2)18-12(10)9-5-3-4-8(6-9)7-17/h3-6,10-13,18H,1-2H3

InChI Key

BVWWECZLAGSPJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Substituent Variations

The octahydropyrrolo[3,4-c]pyrrole core is common among the analogs, but substituents at positions 3 and 5 significantly influence properties. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound 3-Cyanophenyl Methyl Cyano, Ester, Diketone Not explicitly given Inferred ~400–450
Methyl 3,3-bis(4-fluorophenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate Bis(4-fluorophenyl) 4-Methoxyphenyl Fluoro, Methoxy, Ester, Diketone C27H22F2N2O5 492.47
(1SR,3RS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate 2-Trifluoromethylphenyl Methyl Trifluoromethyl, Ester, Diketone C17H15F3N2O4 368.31
Compound 12: Ethyl-3-(4-(3,5-dimethylisoxazol-4-yl)phenyl)-5-ethyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate 4-(3,5-Dimethylisoxazolyl)phenyl Ethyl Isoxazole, Ester, Diketone Not provided Not provided

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 3-cyanophenyl group contrasts with trifluoromethyl (electron-withdrawing, ) and fluoro/methoxy (mixed electronic effects, ). These groups influence solubility, reactivity, and intermolecular interactions.
  • Steric Effects: Bulky substituents (e.g., bis(4-fluorophenyl) in ) may reduce crystallization efficiency compared to smaller groups like methyl or cyano.

Key Observations :

  • High-Yield Routes : Subcritical solvent methods (e.g., ) achieve >75% yields, suggesting robustness for electron-deficient aryl groups.
  • Low-Yield Challenges : Suzuki coupling in results in 10% yield, highlighting sensitivity to steric/electronic effects in cross-coupling steps.

Physicochemical Properties

Melting Points and Stability:
  • Compound 4a : Decomposes at 145–147°C.
  • Compound 4c (bromophenyl analog): Higher decomposition range (181–183°C), attributed to stronger halogen bonding.
  • Compound 6c (ethyl ester with nitrophenyl): Stable up to 203–205°C.

The target compound’s 3-cyanophenyl group likely confers a melting point between 150–200°C, similar to nitrile-containing analogs.

Spectroscopic Data:
  • IR Spectra: Diketone C=O stretches appear at ~1705–1707 cm⁻¹ in , while cyano groups (absent in these examples) typically absorb at ~2200–2250 cm⁻¹.
  • MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 653.2 in ) validate mass accuracy within 0.5 ppm error.

Crystallography and Molecular Packing

  • Compound forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature common in diketone-containing pyrrolidines. Similar packing is observed in phenyl-substituted analogs .

Biological Activity

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}. The structure features a pyrrolo[3,4-c]pyrrole core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. A study involving various pyrrole compounds demonstrated that certain derivatives showed antiproliferative activity comparable to that of established chemotherapeutics like Paclitaxel against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer treatment.

The mechanisms underlying the anticancer effects of this compound may involve:

  • Induction of Apoptosis : Similar pyrrole derivatives have been shown to induce programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle, leading to growth inhibition in cancerous cells .

In Vitro Studies

In vitro studies utilizing MTT assays have been pivotal in assessing the cytotoxic effects of this compound. These studies typically involve:

  • Cell Lines : Testing against a panel of cancer cell lines (e.g., MGC80-3) and normal cell lines.
  • Dosing : Evaluating various concentrations to determine the IC50 values for effective dosage.
CompoundCell Line TestedIC50 (µM)Comparative Drug
This compoundMGC80-3XPaclitaxel
Other Pyrrole DerivativeA549 (Lung Cancer)YDoxorubicin

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the pyrrole ring significantly influence biological activity. For instance:

  • Substituents at specific positions enhance anticancer efficacy.
  • The presence of electron-withdrawing groups like cyano enhances potency against certain cancer types.

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